molecular formula C17H14N4O5S3 B6552684 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1040657-51-9

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B6552684
CAS No.: 1040657-51-9
M. Wt: 450.5 g/mol
InChI Key: DUQLZNGRMSIRAF-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a pyrimidine core substituted with a thiophene sulfonyl group and a benzodioxol moiety. The pyrimidine ring provides a rigid scaffold, while the thiophene sulfonyl group may enhance electron-withdrawing properties, influencing reactivity and binding affinity. The N-(2H-1,3-benzodioxol-5-yl) substituent likely contributes to improved lipophilicity and metabolic stability compared to simpler aromatic groups .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S3/c18-16-13(29(23,24)15-2-1-5-27-15)7-19-17(21-16)28-8-14(22)20-10-3-4-11-12(6-10)26-9-25-11/h1-7H,8-9H2,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQLZNGRMSIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name (IUPAC) Key Structural Features Potential Biological Implications References
Target Compound : 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide Pyrimidine core, thiophene sulfonyl group, benzodioxol acetamide substituent Enhanced metabolic stability (benzodioxol), potential enzyme inhibition (sulfonamide/pyrimidine)
2-{[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-biphenylyl)acetamide Triazole core, pyridinyl group, biphenyl acetamide substituent Possible kinase inhibition (triazole), increased aromatic stacking (biphenyl)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Methylated pyrimidine, methylpyridinyl acetamide substituent Improved solubility (methyl groups), intermediate for bioactive molecules
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Triazole core, ethyl/thiophene substituents, fluorophenyl acetamide Enhanced electron-withdrawing effects (fluorine), potential antimicrobial activity
N-(4-Sulfamoylphenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Triazole core, furan/ethyl substituents, sulfamoylphenyl group Sulfamoyl group may confer dihydrofolate reductase inhibition

Substituent Effects on Bioactivity and Physicochemical Properties

  • Pyrimidine vs. Triazole Cores: Pyrimidine-based compounds (e.g., target compound, ) offer rigid planar structures conducive to intercalation or enzyme active-site binding.
  • Thiophene Sulfonyl vs. Pyridinyl Groups: The thiophene sulfonyl group in the target compound may improve metabolic stability compared to pyridinyl groups () due to reduced susceptibility to oxidative metabolism.
  • Benzodioxol vs. Fluorophenyl Substituents : The benzodioxol moiety (target compound) provides cyclic ether oxygen atoms, which may improve water solubility and membrane permeability compared to fluorophenyl groups (). Fluorine substituents () typically increase lipophilicity and bioavailability but may reduce solubility .

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